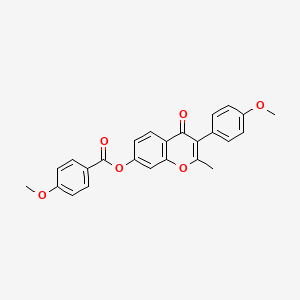
1-Methyl-5-phenylimidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-5-phenylimidazol-4-amine” is a chemical compound with the CAS Number: 1379305-61-9 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 1-methyl-5-phenyl-1H-imidazol-4-amine .
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which “this compound” belongs, has seen significant advances . The synthesis methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction . The molecule is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis
Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 173.22 . It is also important to note that the properties of a compound can be influenced by factors such as temperature and pressure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Compounds related to 1-Methyl-5-phenylimidazol-4-amine have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole exhibited good antibacterial activity and cytotoxicity in vitro, suggesting potential for the development of new therapeutic agents (Noolvi et al., 2014).
Coordination Chemistry and Potential Anticancer Applications
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, closely related to this compound, were synthesized and showed activity against various cancer cell lines. This work highlights the role of these compounds in developing new anticancer treatments (Ghani & Mansour, 2011).
Green Chemistry Synthesis
Research into green chemistry approaches has led to the development of methods for synthesizing tetrasubstituted imidazoles using Brønsted acidic ionic liquids as catalysts. This process represents an efficient, environmentally friendly synthesis method that could be applied to compounds like this compound (Davoodnia et al., 2010).
Electronic Structure Analysis
The electronic structure and substituent effects of some benzimidazole derivatives, similar in structure to this compound, were explored through experimental insights and DFT calculations. This research provides foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Shehab & Mansour, 2021).
Surface Modification Techniques
Studies on the electrochemical oxidation of primary amine in ionic liquid media have demonstrated the potential for modifying electrode surfaces, a process that could have implications for the use of this compound in electrochemical applications (Ghilane et al., 2010).
Wirkmechanismus
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of targets, including enzymes and receptors, depending on their specific structural modifications .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions would depend on the structural characteristics of the compound and the nature of its target.
Biochemical Pathways
Imidazole derivatives have been reported to influence various pathways, including those related to inflammation, diabetes, and cancer . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Imidazole derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
The action of 1-Methyl-5-phenylimidazol-4-amine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . Such factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Biochemische Analyse
Cellular Effects
It is likely that this compound, like other imidazoles, could influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-methyl-5-phenylimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-10(11)9(13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQDKXIQYTPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)



![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)
